molecular formula C22H32O3 B1580587 Vespertilin CAS No. 33282-87-0

Vespertilin

Cat. No. B1580587
CAS RN: 33282-87-0
M. Wt: 344.5 g/mol
InChI Key: NROZBIHZZUIGDJ-VEVNUCLGSA-N
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Description

Vespertilin is a novel peptide that has been recently discovered from the venom of the Chinese bat species, Vespertilio superans. This peptide has gained significant interest in the scientific community due to its potential therapeutic applications. Vespertilin has shown promising results in various preclinical studies, and its unique mechanism of action has opened new avenues for research in the field of drug discovery.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Vespertilin Conjugates : Vespertilin has been synthesized in conjugation with OSW-1 disaccharide blocks. This process involves the reaction of vespertilin with arabinopyranosyl trichloroacetimidate, followed by glycosylation, yielding glycosides containing OSW-1 disaccharide blocks (Valiullina et al., 2014).

Pharmacological and Biological Activities

  • Plant Growth Promoting Activity : Vespertilin, along with its derivatives, has been shown to promote plant growth. This was observed in a study involving the synthesis of dinorcholanic lactones bearing the 5α-hydroxy-6-oxo moiety, derived from vespertilin, and their effects on bean's second internode elongation (Rosado-Abón et al., 2013).

Application in Traditional and Modern Medicine

  • Traditional and Modern Medicinal Uses : Christia vespertilionis, commonly referred to as ‘daun rerama’, has seen an increase in its popularity in both traditional and modern medicine. This plant, which contains vespertilin, has been linked to a range of pharmacological activities such as anti-cancer, anti-malaria, and antioxidant properties. However, studies on molecular and gene expression are still lacking, indicating potential areas for future research (Ibrahim et al., 2022).

Applications in Cancer Research

  • Antiproliferative Effects on Breast Cancer Cells : An extract of C. vespertilionis, which likely contains vespertilin, was evaluated for its antiproliferative and apoptosis-inducing effects on breast cancer (MCF7) cells. The extract demonstrated significant antiproliferative activity and induced apoptosis in cancer cells through multiple pathways (Ismail et al., 2021).

properties

IUPAC Name

(1S,2S,4S,7S,8R,9S,12S,13R,16S)-16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-12-19-18(25-20(12)24)11-17-15-5-4-13-10-14(23)6-8-21(13,2)16(15)7-9-22(17,19)3/h4,12,14-19,23H,5-11H2,1-3H3/t12-,14-,15+,16-,17-,18-,19-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROZBIHZZUIGDJ-VEVNUCLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954921
Record name 2-Hydroxy-4a,6a,7-trimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,9a,10,10a,10b,11-hexadecahydro-8H-naphtho[2',1':4,5]indeno[2,1-b]furan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vespertilin

CAS RN

33282-87-0
Record name Vespertilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033282870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4a,6a,7-trimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,9a,10,10a,10b,11-hexadecahydro-8H-naphtho[2',1':4,5]indeno[2,1-b]furan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
ZR Valiullina, LS Khasanova, FA Gimalova… - Russian Journal of …, 2014 - Springer
… vespertilin (II) in a consecutive mode. Like numerous derivatives of glycoside I [7–10], vespertilin … To proceed to the stepwise assembly, we initially tried to react vespertilin with sulfoxide …
Number of citations: 2 link.springer.com
M Flores-Alamo, JA Rosiles-Exkiws… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, C24H34O4, the six-membered rings A, B and C of the steroid structure have chair, half-chair and slightly flattened chair conformations, respectively, while the five-…
Number of citations: 1 scripts.iucr.org
JL Mola Garate, L Suarez Garcia… - Synthetic …, 2003 - Taylor & Francis
… Citation[11] We now wish to report on the synthesis, spectroscopic characterization and biological activity of a new steroidal plant growth regulating steroid 1 derived from vespertilin 2, (…
Number of citations: 14 www.tandfonline.com
MA Iglesias-Arteaga, AA Alvarado-Nuno - Tetrahedron letters, 2006 - Elsevier
… steroid partial synthesis (ie, vespertilin (1) has been transformed … 1) is not applicable to the synthesis of vespertilin acetate (4) … of vespertilin acetate (2) and other bisnorcholanic lactones. …
Number of citations: 35 www.sciencedirect.com
I Jastrzebska, JW Morzycki - Steroids, 2017 - Elsevier
This article presents new transformations of solasodine – a representative steroid alkaloid sapogenin from the Solanum family. Oxidation of N,O-diacetylated solasodine with either …
Number of citations: 7 www.sciencedirect.com
MA Iglesias-Arteaga, J Sandoval-Ramırez… - Tetrahedron letters, 2004 - Elsevier
… As above mentioned, formation of a small amount of vespertilin acetate (4) was observed. Treatment of the ketone 3 with H 2 NOH·HCl and AcONa in refluxing EtOH led to the 23-…
Number of citations: 46 www.sciencedirect.com
N Nakata, A Tokudome, H Yanai… - Chemical and …, 2012 - jstage.jst.go.jp
… This compound was coincident with vespertilin.Consequently, in the reaction of solasodine with NaNO2 and BF3, the results when only AcOH was used in suspension state as a solvent …
Number of citations: 7 www.jstage.jst.go.jp
AG González, V Darias, MC Suarez… - Il Farmaco; Edizione …, 1983 - europepmc.org
… On the whole, they possess a very weak antibacterial activity, a slight antifungal effect and one of them, vespertilin, displays interesting cytostatic activity (ID50= 5 micrograms/ml). A …
Number of citations: 19 europepmc.org
AG González, R Freire, CG Francisco, JA Salazar… - Tetrahedron, 1973 - Elsevier
… 3 Comparison of the chemical shifts of the Me groups of ld with those of vespertilin acetate (lb) shows that the signal for the Me---Clo is found at the same 15osition, the Me---C13 is …
Number of citations: 20 www.sciencedirect.com
R Martínez-Pascual, S Meza-Reyes, JL Vega-Baez… - Steroids, 2017 - Elsevier
… In addition, a new procedure for the synthesis of a 6a-aza-B-homo steroidal lactam analog of vespertilin, starting from diosgenin has been established. In both synthetic pathways, the …
Number of citations: 24 www.sciencedirect.com

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